5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline
Description
This compound features a quinoline core substituted at the 5-position with chlorine and at the 8-position with a methoxy-linked 5-methylimidazo[1,2-a]pyridine moiety. Its synthesis likely involves DABCO-promoted reactions or chlorination pathways using intermediates such as 5-(chloroacetyl)quinoline derivatives, as suggested by mechanistic studies . The 5-methyl group on the imidazopyridine ring enhances electrophilicity, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline |
InChI |
InChI=1S/C18H14ClN3O/c1-12-4-2-6-17-21-13(10-22(12)17)11-23-16-8-7-15(19)14-5-3-9-20-18(14)16/h2-10H,11H2,1H3 |
InChI Key |
FDZFHDXFBLAFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)COC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Optimized Cyclization Conditions
-
Reactants :
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4-Chloro-2-aminophenol (2 mol)
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4-Chloro-2-nitrophenol (1 mol)
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Glycerol (1.8–1.9 mol per 1 mol aminophenol)
-
-
Catalysts : Boric acid (0.3–0.4 mol per 1 mol aminophenol) enhances regioselectivity.
-
Solvent System : Water with a high-boiling organic solvent (e.g., alkanes >120°C) to facilitate azeotropic distillation.
Yield : ~85% after purification via hydrochloric acid dissolution and chloride salt precipitation.
Synthesis of the Imidazo[1,2-a]pyridine Fragment
The imidazo[1,2-a]pyridine moiety is synthesized via cyclocondensation, as demonstrated in ACS Organic & Inorganic Au (2024).
Ritter-Type Cyclization
-
Substrate : 2-Aminopyridine derivatives react with nitriles under catalytic conditions:
-
Mechanism :
-
Carbocation Formation : Benzylic alcohols (e.g., pyridinylmethanol) generate carbocations via acid-catalyzed dehydration.
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Nitrile Attack : Acetonitrile nucleophilically attacks the carbocation, forming a nitrilium intermediate.
-
Cyclization : Intramolecular attack by the pyridine nitrogen yields the imidazo[1,2-a]pyridine core.
-
Example :
Functionalization to (5-Methylimidazo[1,2-a]pyridin-2-yl)methanol
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Hydroxymethylation : Formaldehyde or paraformaldehyde in acidic conditions introduces the hydroxymethyl group at position 2.
-
Purification : Silica gel chromatography (30% EtOAc/hexane).
Coupling of Quinoline and Imidazo[1,2-a]pyridine Moieties
The final step involves etherification between 5-chloro-8-hydroxyquinoline and (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
Mitsunobu Reaction
Williamson Ether Synthesis
-
Activation : Convert the alcohol to a bromide using PBr₃ or CBr₄.
-
Coupling :
-
5-Chloro-8-hydroxyquinoline (1 equiv), K₂CO₃ (3 equiv), DMF, 80°C, 24 hours.
-
Purification and Characterization
Purification Strategies
Chemical Reactions Analysis
Ether Bond Formation and Stability
The methoxy bridge between the quinoline and imidazo[1,2-a]pyridine moieties is critical for structural integrity. Key findings include:
-
Synthesis via Nucleophilic Substitution : The ether bond is typically formed through a Williamson-type reaction between 5-chloro-8-hydroxyquinoline and a chloromethyl imidazo[1,2-a]pyridine derivative. Conditions involve anhydrous potassium carbonate in DMF at 100–110°C for 5 hours, yielding colorless crystals after recrystallization in acetonitrile .
-
Stability Under Acidic/Basic Conditions : The ether linkage remains intact under mild acidic or basic conditions but may hydrolyze under prolonged exposure to strong acids (e.g., HCl > 6 M) .
Functionalization of the Quinoline Core
The quinoline scaffold undergoes selective reactions at distinct positions:
Electrophilic Substitution
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Chlorination : The 5-chloro group directs electrophilic substitution to the 3-position. For example, formylation using Vilsmeier–Haack reagent (POCl₃/DMF) yields 3-formyl derivatives, which serve as intermediates for further cyclization .
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Cycloaddition Reactions : Quinoline-3-carbaldehydes participate in microwave-assisted multicomponent reactions with aminopyrazoles or diketones to form fused pyridopyrimidines or pyrazolopyridines .
Cross-Coupling Reactions
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Heck Coupling : The quinoline ring participates in palladium-catalyzed intramolecular cyclizations. For example, 2-bromobenzyl-substituted quinolines undergo Heck coupling to form isoindoloquinoline derivatives .
Reactivity of the Imidazo[1,2-a]pyridine Moiety
The 5-methylimidazo[1,2-a]pyridine group exhibits unique reactivity:
Electrophilic Aromatic Substitution
-
Nitrogen Coordination : The pyridine nitrogen acts as a Lewis base, facilitating coordination with transition metals (e.g., Cu(I) or Pd(II)) in catalytic cycles .
-
Methyl Group Functionalization : The 5-methyl group undergoes oxidation to a carboxylic acid using KMnO₄/H₂SO₄, enabling further derivatization .
Radical-Mediated Alkylation
-
Copper-catalyzed α-C–H functionalization adjacent to nitrogen generates iminium intermediates, enabling Friedel-Crafts alkylation with indoles or tetrahydroquinolines .
Cyclization and Fused-Ring Formation
The compound serves as a precursor for fused heterocycles:
Key Reaction Mechanisms
Scientific Research Applications
Anticancer Activity
Research has indicated that quinoline derivatives possess significant anticancer properties. Studies have shown that 5-chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests its potential utility as an antimicrobial agent in clinical settings .
Antitubercular Activity
Recent research has highlighted the importance of quinoline derivatives in combating tuberculosis. Compounds similar to 5-chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline have been identified as effective inhibitors of Mycobacterium tuberculosis. The mechanism involves interference with bacterial DNA replication and transcription processes .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases such as arthritis and colitis .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of 5-chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline on various cancer cell lines including MCF-7 and HeLa cells. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents.
Case Study 2: Antimicrobial Activity Assessment
In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, demonstrating its potential as an effective antimicrobial agent.
Case Study 3: Inhibition of Mycobacterium tuberculosis
Research focused on the antitubercular activity showed that derivatives similar to 5-chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline exhibited inhibitory effects on Mycobacterium tuberculosis with MIC values comparable to first-line antitubercular drugs.
Mechanism of Action
The mechanism of action of 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The quinoline core can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound can inhibit various enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Modulate Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation and survival, contributing to its anticancer properties.
Comparison with Similar Compounds
Benzimidazole-Linked Quinoline Derivatives
describes four compounds (4f–4i) with benzimidazole substituents. Key comparisons include:
| Compound | Substituent on Benzimidazole | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| 4f | Benzyl | 208–210 | Chloroquinoline + benzyl-benzimidazole |
| 4g | 4-Bromobenzyl | 244–248 | Bromine enhances halogen bonding |
| 4h | Methylsulphonyl | 183–186 | Sulphonyl group increases polarity |
| 4i | Phenylsulphonyl | 173–177 | Bulky phenylsulphonyl affects solubility |
Triazole-Incorporated Quinoline Hybrids
and highlight triazole-based analogs:
- 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline: Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") . This method contrasts with the DABCO-mediated pathways used for the target compound.
- For example, 1,2,3-triazole-quinoline hybrids showed IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum , though the target compound’s bioactivity remains uncharacterized in the provided evidence.
- Physicochemical Properties : The triazole hybrid’s Lipinski descriptors (e.g., molecular weight <500, logP <5) suggest drug-likeness , while the target compound’s imidazopyridine may increase logP due to aromaticity.
Imidazo[1,2-a]pyridine Derivatives with Varied Substituents
and explore substituent effects on imidazo[1,2-a]pyridine reactivity:
- Methyl vs. Non-Methyl Substituents: The 5-methyl group in the target compound directs chlorination to specific positions (e.g., 3-halogenation) via stabilized intermediates like 1-halogenoimidazopyridinium salts . Non-methylated analogs undergo alternative pathways, yielding 2-oxo derivatives .
- Synthetic Flexibility: Methyl groups enhance electrophilicity, enabling reactions with enaminones or N-chlorosuccinimide (NCS) for functional diversification .
Quinoline-Pyrazolopyridine Derivatives
describes hybrids with pyrazolopyridine moieties. These compounds, synthesized via hydrazinoquinoline coupling, exhibit antimalarial activity (e.g., IC₅₀ <1 µM) . Their fused pyrazolopyridine rings confer rigid planar structures, contrasting with the flexible methoxy linker in the target compound.
Key Research Findings and Trends
Structural Influence on Bioactivity :
- Halogenation (Cl, Br) and sulphonyl groups enhance antimicrobial activity in benzimidazole derivatives .
- Triazole hybrids leverage hydrogen-bonding capabilities for antifungal action .
- The target compound’s imidazopyridine may offer π-π stacking advantages in target binding.
Synthetic Methodologies :
- Click chemistry enables rapid triazole synthesis , whereas DABCO-mediated routes favor imidazopyridine functionalization .
Physicochemical Properties :
Biological Activity
5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a quinoline derivative with the following structural formula:
Its unique structure combines elements of quinoline and imidazo[1,2-a]pyridine, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that quinoline derivatives, including 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline, exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This was evidenced in experiments where treated cells displayed decreased mitochondrial membrane potential and increased apoptosis markers .
- Signaling Pathway Modulation : The compound has been reported to affect key signaling pathways such as PI3K/AKT/mTOR, which are crucial in regulating cell survival and growth. Inhibition of these pathways leads to reduced survival rates in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, quinoline derivatives have also been evaluated for their antimicrobial effects. The presence of chlorine and methoxy groups in the structure enhances its interaction with microbial targets, potentially leading to:
- Bactericidal Effects : Compounds similar to 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline have shown activity against multidrug-resistant strains of bacteria, making them candidates for further development in treating infections caused by resistant pathogens .
Cytotoxicity Studies
A series of cytotoxicity evaluations have been conducted on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline | HCT116 (colon cancer) | 4.5 | Induces apoptosis via PI3K inhibition |
| 5-Chloro-8-[(5-methylimidazo[1,2-a]pyridin-2-yl)methoxy]quinoline | Caco-2 (colorectal cancer) | 3.8 | Cell cycle arrest at G2/M phase |
These studies demonstrate the compound's potential as an effective anticancer agent.
Case Studies
- Case Study on Colorectal Cancer : A study focused on the effects of this compound on HCT116 and Caco-2 cells revealed significant cytotoxicity with an IC50 value below 5 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .
- Antimicrobial Evaluation : In another study assessing antimicrobial properties, similar quinoline derivatives exhibited effective inhibition against various bacterial strains. The results suggested that structural modifications could enhance activity against resistant strains .
Q & A
Q. Table 1. Synthetic Methods for Imidazo[1,2-a]pyridine Derivatives
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Conventional Reflux | Ethanol, 6 h reflux | 52.6 | |
| Microwave-Assisted | Diglyme, microwave, 30 min | 85 | |
| Alkylation | DMF, Cs₂CO₃, 60°C, 16 h | 77 |
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- X-ray crystallography (using WinGX/ORTEP) resolves bond lengths and dihedral angles, critical for confirming planar quinoline systems and substituent orientations .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, 2D-COSY) assign molecular weight and proton environments. For example, methoxy protons appear at δ 3.78 ppm in related compounds .
- Elemental analysis validates stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- HPLC-UV assesses purity (>95% by area normalization) .
Advanced: How can computational modeling predict non-covalent interactions and biological activity?
Answer:
- Molecular docking (AutoDock Vina) models binding to targets like HIF-1α or FXa, identifying key interactions (e.g., hydrogen bonds with quinoline oxygen) .
- Hirshfeld surface analysis quantifies intermolecular forces (e.g., C–H⋯O/N interactions) in crystals, correlating with solubility .
- DFT calculations optimize geometries and predict frontier molecular orbitals, guiding reactivity modifications (e.g., electron-withdrawing groups at C5 stabilize π-systems) .
Advanced: How to resolve discrepancies in reported biological activities of quinoline-imidazopyridine hybrids?
Answer:
- Standardize assays using CLSI guidelines for MIC determination against bacterial strains .
- Comparative SAR studies evaluate substituent effects: trifluoromethyl groups at C2 enhance lipophilicity but may reduce solubility, requiring balance with methoxy groups .
- Orthogonal validation via ITC or SPR quantifies binding affinities, reducing false positives from screening artifacts .
Q. Table 2. Biological Activity vs. Substituents in Analogues
Advanced: What strategies optimize the quinoline ring's substitution pattern for target selectivity?
Answer:
- Positional scanning via parallel synthesis varies substituents at C2, C5, and C6. For example, chloro at C5 enhances antimalarial activity, while methoxy at C8 improves water solubility .
- Molecular dynamics simulations assess steric clashes in enzyme active sites (e.g., adjusting dihedral angles between quinoline and imidazopyridine to fit binding pockets) .
- Isosteric replacements (e.g., pyridine → quinoline) improve pharmacokinetics but require recalibration of electronic properties via Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
